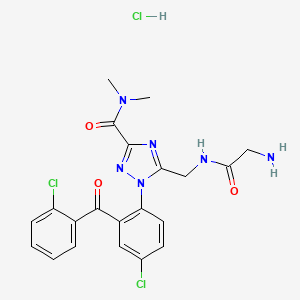

リルマザホン塩酸塩

概要

説明

リルマザホン塩酸塩は、日本で開発された水溶性プロドラッグです。主に睡眠誘導剤として使用されます。 人体内では、リルマザホンは鎮静作用と催眠作用を持ついくつかのベンゾジアゼピン代謝産物に変換されます 。 従来のベンゾジアゼピンとは異なり、リルマザホン自体にはジアゼピン環に融合したベンゼン環がありません。これは、リルマザホンをそのクラスの中でユニークなものにしています .

2. 製法

合成経路と反応条件: リルマザホン塩酸塩の合成には、その母体化合物であるリルマザホンの合成と、それを塩酸塩に変換する工程が含まれます。

工業生産方法: リルマザホン塩酸塩の工業生産は、通常、高純度の試薬と溶媒を用いた大規模化学合成によって行われます。 最終生成物は、分取液体クロマトグラフィーなどの技術を用いて精製されます .

科学的研究の応用

リルマザホン塩酸塩は、科学研究においていくつかの応用があります。

作用機序

リルマザホン塩酸塩は、その活性代謝産物を介して作用します。体内では加水分解され、リルマザホンはリルマゾラムに変換され、脳のγ-アミノ酪酸(GABA)受容体に作用します。 この相互作用により、GABAの抑制効果が強化され、鎮静作用と催眠作用がもたらされます .

類似化合物:

アルプラゾラム: トリアゾロベンゾジアゼピン構造が類似したベンゾジアゼピン.

リルマゾラム: リルマザホンの活性代謝産物.

アビザホン: 活性ベンゾジアゼピンに変換される別のプロドラッグ.

ユニークさ: リルマザホン塩酸塩は、水溶性であり、投与後にのみ活性代謝産物に変換されるという点でユニークです。 この特性により、従来のベンゾジアゼピンに関連する乱用と副作用のリスクが軽減されます .

生化学分析

Biochemical Properties

Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .

Cellular Effects

Rilmazafone hydrochloride influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, rilmazafone hydrochloride impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of rilmazafone hydrochloride involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rilmazafone hydrochloride change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that rilmazafone hydrochloride maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

The effects of rilmazafone hydrochloride vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, rilmazafone hydrochloride can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .

Metabolic Pathways

Rilmazafone hydrochloride is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .

Transport and Distribution

Rilmazafone hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .

Subcellular Localization

The subcellular localization of rilmazafone hydrochloride and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rilmazafone hydrochloride involves the preparation of its parent compound, rilmazafone, followed by its conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of rilmazafone hydrochloride typically involves large-scale chemical synthesis using high-purity reagents and solvents. The final product is purified using techniques such as preparative liquid chromatography .

化学反応の分析

反応の種類: リルマザホン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

塩酸: 塩酸塩の調製に使用されます.

アミノペプチダーゼ酵素: 体内でのリルマザホンの加水分解を促進します.

主な生成物:

リルマゾラム: リルマザホンから生成される主な活性代謝産物.

類似化合物との比較

Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.

Rilmazolam: The active metabolite of rilmazafone.

Avizafone: Another prodrug that is converted into an active benzodiazepine.

Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .

特性

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHINGHZNENOVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99593-25-6 (Parent) | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80235095 | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85815-37-8 | |

| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

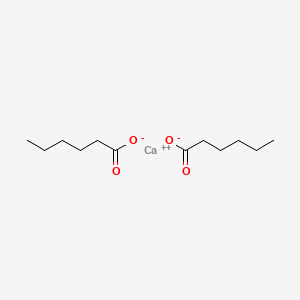

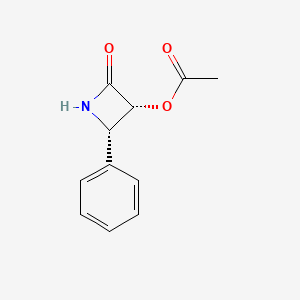

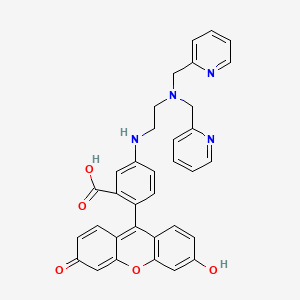

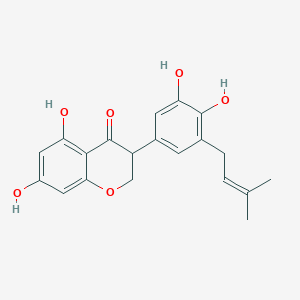

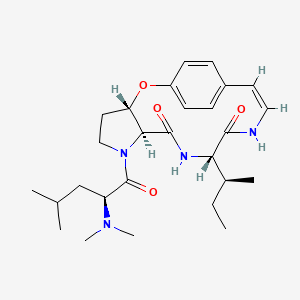

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)

![methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)